molecular formula C9H9BrClNO B1280585 2-bromo-N-(4-chlorophenyl)propanamide CAS No. 77112-25-5

2-bromo-N-(4-chlorophenyl)propanamide

Cat. No.: B1280585
CAS No.: 77112-25-5
M. Wt: 262.53 g/mol
InChI Key: YUNYBWXZHGUNNQ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5) is a valuable chemical reagent with a molecular weight of 262.53 g/mol and the molecular formula C 9 H 9 BrClNO . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Primary Research Applications This alkyl halide amide is notably used as an initiator in Atom Transfer Radical Polymerization (ATRP) processes . As an ATRP initiator, it enables the synthesis of end-functionalized linear polymers with controlled molecular architectures, making it a key tool in advanced polymer science and materials research . Chemical Synthesis & Reactivity The synthesis of this compound is typically achieved through the reaction of 4-chloroaniline with 2-bromopropanoyl bromide in anhydrous tetrahydrofuran (THF) and in the presence of a base like triethylamine, under an inert atmosphere . Its chemical reactivity is characterized by the bromine atom at the alpha-position to the carbonyl group, which acts as a good leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions (S N 2), allowing researchers to derivatize it with various nucleophiles, such as primary and secondary amines, to produce novel chemical entities . Structural and Handling Information Crystallographic studies reveal that the molecule exhibits a twisted conformation between the amide group and the benzene ring . The crystal structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, forming chains . According to GHS hazard statements, this compound is classified as hazardous and poses risks of acute toxicity if swallowed (H302) and causes severe skin burns and eye damage (H314) . It must be handled with appropriate precautions, stored in an inert atmosphere at room temperature, and is assigned to Packing Group II .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYBWXZHGUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506481
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77112-25-5
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 4 Chlorophenyl Propanamide

Primary Synthetic Routes

The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide is predominantly achieved through two strategic approaches. The first involves the formation of the amide bond by reacting 4-chloroaniline (B138754) with 2-bromopropanoyl chloride. The second strategy entails the alpha-bromination of the pre-formed parent amide, N-(4-chlorophenyl)propanamide, using a suitable brominating agent.

Reaction of 4-chloroaniline with 2-bromopropanoyl chloride

This synthetic route is a direct and common method for forming the amide linkage. The reaction involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This process results in the formation of this compound and hydrochloric acid as a byproduct. To neutralize the acid, which would otherwise protonate the starting aniline (B41778) and halt the reaction, a base is typically required. evitachem.comgoogle.com

The success of the acylation reaction is highly dependent on the chosen reaction conditions and solvent. Anhydrous solvents are crucial to prevent the hydrolysis of the highly reactive 2-bromopropanoyl chloride. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly employed for this purpose. nih.gov The reaction is often conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture. nih.gov

A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to the reaction mixture to scavenge the hydrochloric acid produced. evitachem.com The reaction is typically carried out at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize potential side reactions. evitachem.com

Table 1: Typical Reaction Conditions for Acylation

Parameter Condition Rationale
Reactants 4-chloroaniline, 2-bromopropanoyl chloride Primary starting materials
Solvent Anhydrous Dichloromethane (DCM) or THF Prevents hydrolysis of acyl chloride
Base Triethylamine or Pyridine Neutralizes HCl byproduct
Temperature 0 °C to Room Temperature Controls reaction rate and minimizes side products

| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture |

Once the reaction is complete, a standard workup procedure is employed to isolate and purify the desired product. The reaction mixture is typically first filtered to remove the hydrochloride salt of the base (e.g., triethylammonium (B8662869) chloride). The filtrate is then washed sequentially with a dilute acid solution to remove any remaining base, followed by a wash with a brine solution and water. nih.gov

The organic layer containing the product is then dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated under reduced pressure (vacuum concentration) to yield the crude product. nih.gov Further purification is often achieved through recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to obtain colorless crystals of this compound. nih.gov

Bromination of Parent Amide using Bromine or N-Bromosuccinimide (NBS)

An alternative synthetic strategy involves the bromination of the parent amide, N-(4-chlorophenyl)propanamide. This reaction targets the alpha-carbon of the propanamide moiety. N-Bromosuccinimide (NBS) is a preferred reagent over molecular bromine for this transformation as it is a safer, crystalline solid that allows for better control of the bromination process and minimizes the formation of corrosive HBr as a primary byproduct. wikipedia.org The reaction can proceed through either an acid-catalyzed or a radical-initiated pathway. wikipedia.org

Achieving selective monobromination at the alpha-position is critical. The reaction conditions must be carefully optimized to prevent both polybromination and unwanted bromination on the aromatic ring.

For the acid-catalyzed pathway , the reaction is typically performed in a solvent like dichloromethane or acetic acid. evitachem.com The presence of a catalytic amount of acid facilitates the enolization of the amide's carbonyl group, which then undergoes electrophilic attack by the bromine from NBS. wikipedia.org Careful control of the stoichiometry, with a 1:1 molar ratio of the amide to NBS, is essential for maximizing the yield of the monobrominated product. nih.gov

For the radical pathway , known as the Wohl-Ziegler reaction, the process is carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. wikipedia.org This method is particularly effective for achieving selective alpha-bromination while leaving the aromatic ring untouched.

Table 2: Conditions for Selective Monobromination with NBS

Parameter Acid-Catalyzed Pathway Radical Pathway (Wohl-Ziegler)
Brominating Agent N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)
Substrate N-(4-chlorophenyl)propanamide N-(4-chlorophenyl)propanamide
Solvent Dichloromethane, Acetic Acid Carbon Tetrachloride (CCl₄)
Catalyst/Initiator Acid catalyst (e.g., H⁺) Radical initiator (AIBN) or UV light
Temperature Room temperature or reflux Reflux

| Key Feature | Promotes enol formation | Generates bromine radicals |

The primary side reaction of concern is di-substitution, where two bromine atoms are added to the alpha-carbon. This can be effectively minimized by the slow, portion-wise addition of NBS to the reaction mixture, ensuring that the concentration of the brominating agent remains low at any given time. masterorganicchemistry.com Maintaining a strict 1:1 stoichiometry and controlling the reaction temperature are also crucial preventative measures.

Another potential side reaction is the electrophilic substitution on the electron-rich aromatic ring. Although the chlorine atom is deactivating, the amide group is an ortho-, para-director and can activate the ring towards bromination. Using non-polar solvents and radical conditions, as in the Wohl-Ziegler reaction, generally favors the desired alpha-bromination over aromatic substitution. wikipedia.orgmanac-inc.co.jp

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the electrophilic carbon atom attached to the bromine, making it susceptible to nucleophilic attack. The amide functionality also presents opportunities for reduction.

Substitution Reactions at the Bromine Atom

The bromine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions.

This compound can react with various primary and secondary amines to yield the corresponding α-amino-N-(4-chlorophenyl)propanamides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion.

In a study on the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives, the precursor 2-bromo-N-(p-chlorophenyl)acetamide was reacted with a variety of amines at room temperature in the presence of a base like potassium carbonate in a solvent such as dichloromethane. organic-chemistry.org A similar reactivity is expected for this compound.

The general reaction can be represented as:

Nucleophilic substitution with aminesImage depicting the general reaction of this compound with a generic amine (R1R2NH) to form the corresponding α-amino amide.
Reactant AmineProduct
Ammonia (NH₃)2-amino-N-(4-chlorophenyl)propanamide
Primary Amine (RNH₂)2-(alkylamino)-N-(4-chlorophenyl)propanamide
Secondary Amine (R₂NH)2-(dialkylamino)-N-(4-chlorophenyl)propanamide

This interactive table shows the expected products from the reaction of this compound with different classes of amines.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can readily displace the bromide in this compound to form α-thioether derivatives. The high nucleophilicity of sulfur allows this reaction to proceed efficiently, often under mild conditions.

Studies on the reactivity of bromoacetyl groups with thiols have shown that the reaction proceeds chemoselectively. libretexts.org This indicates that in the case of this compound, the thiol will preferentially attack the α-carbon over other potential reaction sites. The reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming the more nucleophilic thiolate.

The general reaction is as follows:

Nucleophilic substitution with thiolsImage depicting the general reaction of this compound with a generic thiol (RSH) to form the corresponding α-thioether.
Reactant ThiolProduct
Alkanethiol (RSH)2-(alkylthio)-N-(4-chlorophenyl)propanamide
Thiophenol (PhSH)2-(phenylthio)-N-(4-chlorophenyl)propanamide

This interactive table displays the expected products from the reaction with different types of thiols.

Oxidation Reactions to Carboxylic Acids

Direct oxidation of the α-bromo amide functionality in this compound to a carboxylic acid is not a standard transformation. A more plausible route to an α-keto acid derivative would involve a two-step process: first, hydrolysis of the amide to the corresponding carboxylic acid, followed by oxidation, or a substitution reaction to introduce a hydroxyl group which is then oxidized.

However, a direct conversion would likely involve harsh conditions that could lead to the decomposition of the molecule. A more common transformation involving α-bromo carbonyl compounds is their conversion to α-hydroxy derivatives via SN2 reaction with a hydroxide (B78521) source, followed by oxidation of the resulting alcohol to a ketone.

Alternatively, the hydrolysis of the amide group under acidic or basic conditions would yield 2-bromopropanoic acid and 4-chloroaniline. The resulting 2-bromopropanoic acid can then be subjected to further reactions.

Reduction Reactions to Amines

The amide functionality of this compound can be reduced to an amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction would convert the propanamide into a propanamine derivative. It is important to note that the bromo substituent may also be susceptible to reduction under these conditions, potentially leading to the formation of N-(4-chlorophenyl)propan-2-amine.

A controlled reduction using a milder reducing agent or specific reaction conditions might be necessary to selectively reduce the amide without affecting the C-Br bond. For instance, borane-tetrahydrofuran (B86392) complex (BTHF) has been used for the controlled reduction of some carboxamides. acs.org

The potential reduction products are:

Reducing AgentPotential Major Product
LiAlH₄ (strong)N-(4-chlorophenyl)propan-2-amine
Milder reducing agents2-bromo-N-(4-chlorophenyl)propan-1-amine

This interactive table outlines the potential products based on the strength of the reducing agent used.

Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Recent advancements in catalysis have shown that α-bromo carboxamides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids. This reaction forms a new carbon-carbon bond at the α-position of the amide, leading to the synthesis of chiral α-aryl carboxamides. nih.gov

This transformation would allow for the introduction of various aryl groups onto the propanamide backbone of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The development of chiral ligands has enabled this reaction to be performed enantioselectively. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is:

Suzuki-Miyaura coupling reactionImage depicting the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl boronic acid (ArB(OH)₂).
Aryl Boronic AcidProduct
Phenylboronic acid2-phenyl-N-(4-chlorophenyl)propanamide
4-Methylphenylboronic acid2-(4-methylphenyl)-N-(4-chlorophenyl)propanamide
3-Methoxyphenylboronic acid2-(3-methoxyphenyl)-N-(4-chlorophenyl)propanamide

This interactive table illustrates the expected products from the Suzuki-Miyaura coupling with various aryl boronic acids.

Advanced Synthetic Considerations

Stereoselective Synthesis Approaches

One of the most common methods involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to guide the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of chiral α-bromo amides, chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be utilized. nih.govwikipedia.orgsigmaaldrich.com

The general approach would involve first acylating the chiral auxiliary with 2-bromopropionyl chloride. The resulting N-acyl derivative can then undergo reactions where the steric hindrance provided by the auxiliary directs the approach of reagents from a specific face, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary from the N-acyl derivative would yield the desired enantiomerically enriched this compound.

Another potential route is through asymmetric bromination . This involves the direct enantioselective bromination of a suitable precursor, such as N-(4-chlorophenyl)propanamide, using a chiral brominating agent or a combination of a bromine source and a chiral catalyst. nih.gov Peptide-based catalysts have shown promise in the enantioselective bromination of certain aromatic compounds, and similar principles could be adapted for the α-bromination of amides. nih.gov

Dynamic kinetic resolution (DKR) represents a more sophisticated approach that combines in situ racemization of the starting material with a stereoselective reaction. rsc.org For instance, a racemic mixture of an α-bromoamide could be subjected to conditions that continuously interconvert the two enantiomers, while an enzyme or chiral catalyst selectively reacts with only one of them. This allows for a theoretical yield of up to 100% for the desired enantiomer. organic-chemistry.org

ApproachKey FeaturesPotential Reagents/Catalysts
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereochemistry.Evans' oxazolidinones, Oppolzer's camphorsultam. nih.govwikipedia.org
Asymmetric Bromination Direct enantioselective introduction of the bromine atom.Chiral brominating agents, peptide-based catalysts. nih.gov
Dynamic Kinetic Resolution In situ racemization coupled with stereoselective reaction.Ruthenium-based racemization catalysts combined with lipases. rsc.orgorganic-chemistry.org

Enantiomeric Resolution Techniques

When a stereoselective synthesis is not feasible or desired, a racemic mixture of this compound can be synthesized and subsequently separated into its individual enantiomers through a process known as enantiomeric resolution.

Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. For α-bromo amides, enzymes such as haloalkane dehalogenases can be employed. nih.gov These enzymes can selectively catalyze the hydrolysis of one enantiomer of the racemic α-bromoamide to the corresponding α-hydroxy amide, leaving the other enantiomer unreacted. The unreacted enantiomer can then be separated from the product of the enzymatic reaction. Lipases are another class of enzymes that have been successfully used for the kinetic resolution of racemic primary amines and could potentially be adapted for the resolution of α-bromo amides. organic-chemistry.orgacs.org

Crystallization-induced dynamic resolution (CIDR) is a technique that can be applied to systems where the enantiomers can epimerize in solution. nih.gov In this method, the less soluble diastereomer crystallizes from the solution, and the dissolved, more soluble diastereomer epimerizes to maintain the equilibrium, eventually leading to a high yield of the desired crystalline diastereomer. nih.gov

A classical and widely used method is diastereomeric recrystallization . wikipedia.org This involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgnih.govgavinpublishers.com Once separated, the individual diastereomers can be treated to remove the chiral resolving agent, yielding the pure enantiomers of the original compound.

Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is another effective method for separating enantiomers. ntu.edu.sglibretexts.org This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate. chromatographyonline.comsigmaaldrich.com As the racemic mixture passes through the column, one enantiomer is retained more strongly than the other, resulting in their separation. ntu.edu.sg Various types of CSPs are available, including those based on cyclodextrins, which are known for their chiral recognition capabilities. sigmaaldrich.com

TechniquePrincipleKey Considerations
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer.Enzyme selection (e.g., haloalkane dehalogenases, lipases), reaction conditions. nih.govacs.org
Crystallization-Induced Dynamic Resolution (CIDR) Epimerization in solution coupled with crystallization of one diastereomer.Requires conditions for epimerization. nih.gov
Diastereomeric Recrystallization Formation of diastereomers with a chiral resolving agent, followed by separation via crystallization.Choice of resolving agent and solvent system. wikipedia.orgnih.govgavinpublishers.com
Chiral Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Selection of appropriate chiral column and mobile phase. ntu.edu.sglibretexts.orgchromatographyonline.com

Molecular Structure and Conformation Analysis of 2 Bromo N 4 Chlorophenyl Propanamide

Crystallographic Studies

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure and offers deep insights into its bonding and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Structural Confirmation

For a compound like 2-bromo-N-(4-chlorophenyl)propanamide, SC-XRD would be the definitive method for confirming its atomic connectivity and stereochemistry. However, a crystallographic information file (CIF) or related publication detailing such an analysis is not found in the surveyed literature.

In contrast, a study on the related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, which contains an additional methyl group, has been published. nih.gov This study highlights the level of detail that a crystallographic analysis can provide, including its crystal system, space group, and precise atomic coordinates. nih.gov The absence of a similar study for this compound means that the subsequent detailed analyses are not possible.

Crystal Data and Space Group Determination

Without an experimental study, the crystal data—such as unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z)—for this compound remain undetermined. The space group, which describes the symmetry of the crystal lattice, is also unknown. For comparison, the methylated analogue, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, crystallizes in the Orthorhombic space group. nih.gov

Bond Lengths, Bond Angles, and Torsion Angles

Precise measurements of bond lengths, bond angles, and torsion angles are derived from the refined crystal structure. This data is crucial for understanding the molecule's geometry and conformational preferences. For instance, the torsion angle between the amide group and the chlorophenyl ring would reveal the degree of twist in the molecule's backbone. In the case of 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, a significant twist is observed. nih.gov However, for the title compound, these specific geometric parameters are not available.

Intermolecular Interactions (e.g., N—H···O, C—H···O Hydrogen Bonds, Halogen Bonds)

A detailed analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that stabilize the crystal lattice. These can include classical hydrogen bonds (e.g., N—H···O) and weaker interactions (e.g., C—H···O, halogen bonds). Studies on similar N-aryl amides frequently show the formation of supramolecular chains or sheets through such interactions. researchgate.netnih.govresearchgate.net The specific interactions governing the crystal structure of this compound have not been characterized.

Supramolecular Assembly and Packing Motifs (e.g., one-dimensional chains)

The collective effect of intermolecular interactions leads to the formation of higher-order structures, or supramolecular assemblies. Common motifs include one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. For instance, the crystal structure of 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide features molecules linked into one-dimensional chains along the moldb.com direction via N—H···O and C—H···O hydrogen bonds. nih.gov A corresponding description for this compound is absent from the literature.

Refinement Methodologies and Data Quality Assessment

A published crystallographic study would include details on the refinement methods used and metrics that indicate the quality of the data and the resulting structural model. These typically include R-factors (R1, wR2) and the goodness of fit (S). nih.gov Such data provides confidence in the accuracy of the determined structure. No such refinement data is available for this compound.

Analysis of Related Halogenated Amides

To understand the structural properties of this compound, it is instructive to examine the crystal structures of analogous compounds. For instance, the closely related molecule 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide reveals key conformational features that are likely to be shared. nih.gov

In the crystal structure of this related amide, a notable twist exists between the amide group's mean plane and the benzene (B151609) ring. nih.gov The C(carbonyl)-N-C(aryl)-C(aryl) torsion angle is reported to be -27.1(3)°. nih.gov This non-planar arrangement is a common feature in N-aryl amides, arising from the need to alleviate steric strain between the ortho-hydrogens of the phenyl ring and the substituents on the amide group.

Similarly, in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide , a small twist is also observed, with a C-N-C-C torsion angle of 12.7(4)°. nih.gov The crystal structures of these related compounds are stabilized by networks of intermolecular interactions, including N-H···O and weaker C-H···O hydrogen bonds, which organize the molecules into chains or layers. nih.govnih.gov This comparative analysis suggests that this compound would also adopt a twisted conformation, and its solid-state architecture would be heavily influenced by hydrogen bonding.

Table 1: Crystallographic Data for a Related Halogenated Amide
CompoundMolecular FormulaCrystal SystemKey Torsion Angle (°) [C(=O)—N—C—C]Reference
2-bromo-N-(4-chlorophenyl)-2-methylpropanamideC₁₀H₁₁BrClNOOrthorhombic-27.1 (3) nih.gov
2-bromo-2-methyl-N-(4-nitrophenyl)propanamideC₁₀H₁₁BrN₂O₃Monoclinic12.7 (4) nih.gov

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments.

Amide Proton (N-H): A single, often broad, signal is expected in the downfield region (typically δ 8.0-9.5 ppm), the chemical shift of which can be sensitive to solvent and concentration.

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.8 ppm). The protons ortho to the chlorine atom will resonate at a slightly different chemical shift than the protons ortho to the amide nitrogen due to their distinct electronic environments.

Methine Proton (CH-Br): The proton on the carbon bearing the bromine atom is expected to appear as a quartet, due to coupling with the adjacent methyl protons (n+1 rule, 3+1=4). This signal would be found in the range of δ 4.5-5.0 ppm, shifted downfield by the electronegative bromine atom.

Methyl Protons (CH₃): The three protons of the methyl group will appear as a doublet, coupling with the single adjacent methine proton (n+1 rule, 1+1=2). This signal is expected in the upfield region, likely around δ 1.8-2.2 ppm.

The presence of halogen atoms (bromine and chlorine) significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra through their electronegativity and anisotropic effects.

In the ¹H NMR spectrum, the bromine atom on the α-carbon of the propanamide moiety causes a significant downfield shift of the attached methine proton. Similarly, the chlorine atom on the phenyl ring deshields the ortho and meta protons, shifting their signals downfield compared to an unsubstituted phenyl ring.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to halogens experience the most pronounced effects.

C-Br Carbon: The α-carbon of the propanamide group, bonded to the bromine, is expected to resonate in the range of δ 40-60 ppm.

C-Cl Carbon: The carbon atom of the phenyl ring bonded to chlorine (C4) will show a signal around δ 128-135 ppm.

Carbonyl Carbon (C=O): The amide carbonyl carbon typically appears in the far downfield region of the spectrum, around δ 165-175 ppm.

Aromatic Carbons: The other aromatic carbons will appear in the typical range of δ 120-140 ppm. The carbon attached to the nitrogen (C1) will be shifted downfield due to the nitrogen's electronegativity.

The electronegativity of the halogen substituents deshields the attached carbon nuclei, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to analogous non-halogenated compounds. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₃~1.8-2.2 (d)~20-25
-CH(Br)-~4.5-5.0 (q)~40-60
C=O-~165-175
Aromatic C-H~7.0-7.8 (2d)~120-130
Aromatic C-N-~135-140
Aromatic C-Cl-~128-135
N-H~8.0-9.5 (s, broad)-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are observed just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most prominent absorptions in the spectrum for an amide. For secondary amides, this strong, sharp band is typically found in the range of 1650-1680 cm⁻¹. The position of this band can be influenced by hydrogen bonding; in the solid state, where hydrogen bonding is significant, the band may appear at a lower wavenumber compared to a dilute solution in a non-polar solvent.

Amide II Band (N-H Bend): Another characteristic band for secondary amides appears between 1510-1570 cm⁻¹. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

C-Cl and C-Br Stretches: The stretching vibrations for the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Cl stretch is typically found in the 700-800 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 500-650 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3200-3400Medium
Aromatic C-HStretch3000-3100Medium-Weak
Aliphatic C-HStretch2850-3000Medium-Weak
C=O (Amide I)Stretch1650-1680Strong
N-H (Amide II)Bend1510-1570Medium-Strong
C-ClStretch700-800Medium
C-BrStretch500-650Medium

High-Resolution Mass Spectrometry (HRMS) for Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a chemical compound's identity and the assessment of its purity. researchgate.net Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification. researchgate.netresearchgate.net

For this compound, with the molecular formula C₉H₉BrClNO, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a unique isotopic signature in the mass spectrum that serves as a definitive confirmation of the presence of these halogens.

The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. The experimentally measured exact mass is then compared to the theoretical value calculated for the expected formula. A close match between the experimental and theoretical mass provides strong evidence for the compound's identity.

Furthermore, HRMS can be coupled with fragmentation techniques (MS/MS), where the primary molecular ion is broken down into smaller fragments. The fragmentation pattern is characteristic of the molecule's structure and can be used to further confirm the identity and distinguish it from isomers. This high level of certainty is crucial for quality control in chemical synthesis and for the characterization of new chemical entities.

Table 2: Theoretical Mass Data for this compound.
ParameterValue
Molecular FormulaC₉H₉BrClNO
Nominal Mass261 u
Average Mass262.531 u
Monoisotopic Mass (Exact Mass)260.9607 u (for ¹²C₉¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O)

Computational Chemistry and Molecular Modeling of 2 Bromo N 4 Chlorophenyl Propanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For 2-bromo-N-(4-chlorophenyl)propanamide, DFT calculations provide a foundational understanding of its geometry, vibrational modes, electronic distribution, and reactivity. These theoretical studies are crucial for complementing and interpreting experimental data.

Optimized Geometrical Structures

The first step in computational analysis is typically a geometry optimization, which locates the minimum energy structure of the molecule. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to find the most stable conformation.

The optimized structure provides key information, such as the planarity of the phenyl ring and the orientation of the propanamide side chain. For instance, in a related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, a notable twist was observed between the amide group's mean plane and the benzene (B151609) ring. nih.gov A similar conformational feature would be expected in this compound, influencing its crystal packing and intermolecular interactions. While specific optimized parameters for the title compound are not detailed in the available literature, the table below indicates the type of data that such a calculation would yield.

Table 1: Representative Geometrical Parameters from DFT Optimization Note: The following values are illustrative of typical DFT outputs and are not specific experimental or calculated data for this compound, which are not available in the cited literature.

ParameterTypical Calculated Value (Å or °)
C-Br Bond Length~1.92 Å
C-Cl Bond Length~1.75 Å
C=O Bond Length~1.23 Å
N-C (amide) Bond Length~1.36 Å
O=C-N Bond Angle~123°
C-N-C (amide-ring) Bond Angle~125°

Harmonic Vibrational Frequencies and Comparison with Experimental IR Data

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) spectrum. This analysis identifies the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. The calculated frequencies and their intensities can be directly compared with experimental Fourier-transform infrared (FT-IR) spectroscopy data to validate the computational model.

Key vibrational modes for this compound would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. scirp.org

C=O stretching (Amide I band): A strong absorption usually appearing between 1640-1680 cm⁻¹.

N-H bending (Amide II band): Located in the 1550-1620 cm⁻¹ range.

C-Cl stretching: Generally produces a strong band in the 550-850 cm⁻¹ region. scirp.org

A comparison between calculated (scaled) harmonic frequencies and experimental IR data allows for a precise assignment of the observed spectral bands. researchgate.net

Chemical Shift Calculations and Comparison with Experimental NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical calculations help in the unambiguous assignment of experimental NMR signals.

For this compound, calculations would predict distinct chemical shifts for the protons and carbons in the chlorophenyl ring and the propanamide moiety. The chemical environment of each nucleus, influenced by factors like electronegativity and magnetic anisotropy of nearby functional groups, determines its shielding and resulting chemical shift. ucl.ac.uk A strong correlation between the calculated and experimental chemical shifts would confirm the molecular structure. researchgate.net

Table 2: Predicted vs. Experimental Chemical Shifts Note: Specific calculated and experimental NMR data for this compound were not found in the reviewed literature. This table illustrates how such data would be presented.

AtomCalculated δ (ppm)Experimental δ (ppm)
¹H (N-H)Data not availableData not available
¹³C (C=O)Data not availableData not available
¹³C (C-Cl)Data not availableData not available
¹³C (C-Br)Data not availableData not available

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.commalayajournal.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the amide group, while the LUMO may be distributed over the propanamide moiety, particularly the C=O and C-Br bonds. This distribution indicates the likely sites for nucleophilic and electrophilic attack. The energy gap helps to characterize the charge transfer that can occur within the molecule. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential (high electron density), indicating sites prone to electrophilic attack. For this molecule, this would likely be around the carbonyl oxygen atom.

Blue: Regions of most positive potential (electron-deficient), indicating sites for nucleophilic attack. This is often found around the amide proton (N-H).

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map provides a clear picture of the charge distribution and is invaluable for predicting how the molecule will interact with other reagents and biological receptors. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). wisc.edunih.gov This method examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. acadpubl.eu

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Prediction of Binding Modes with Biological Targets

There is a lack of specific studies detailing the molecular docking of this compound into the active sites of specific biological targets. Such a study would typically involve predicting the binding affinity and the non-covalent interactions that stabilize the ligand-protein complex. The results are often presented with a docking score and a visual representation of the binding pose.

Enzyme Inhibition Studies (e.g., Kinase Targets)

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The presence of bromine and chlorine atoms in this compound suggests the potential for halogen bonding, a significant non-covalent interaction in ligand-protein binding. nih.govsemanticscholar.orgnih.gov Halogen bonds, along with hydrogen bonds, play a crucial role in the affinity and selectivity of a ligand for its target protein. plos.org A detailed analysis would identify the specific amino acid residues involved in these interactions, providing insights into the binding mechanism. However, specific ligand-protein interaction analyses for this compound are not documented in the available literature. Favorable interaction energies for halogen-hydrogen bond donor interactions can range from -2 to -14 kcal/mol. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

Correlation of Structural Features with Biological Activity

A QSAR study on a series of analogs of this compound would aim to correlate its structural features with a specific biological activity. mdpi.com This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. Such studies are valuable for understanding which structural modifications are likely to improve the desired activity. researchgate.net

Predictive Modeling for Novel Analogs

Based on a validated QSAR model, it is possible to design and predict the biological activity of novel analogs of this compound. nih.govnih.gov This predictive modeling approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties. mdpi.com

Analytical Methodologies for 2 Bromo N 4 Chlorophenyl Propanamide

Chromatographic Techniques

Chromatography is indispensable for separating 2-bromo-N-(4-chlorophenyl)propanamide from reaction precursors, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized chromatographic methods for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for determining the purity of N-aryl amides like this compound. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining the analyte and a polar mobile phase facilitating its elution.

A typical HPLC method for purity analysis would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with 18-carbon alkyl chains, providing a nonpolar stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light at specific wavelengths, typically around 254 nm. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. For N-aryl amides, stationary phases with embedded polar groups, such as an amide, can also offer alternative selectivity compared to standard C18 columns. chromatographyonline.comhplc.eu

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for confirming both the identity and purity of this compound. After separation on an LC column under similar conditions to HPLC, the eluent is introduced into the mass spectrometer.

Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can generate intact molecular ions with minimal fragmentation. ncsu.edu For this compound (Molecular Formula: C₉H₉BrClNO), the mass spectrometer would be set to detect the protonated molecule [M+H]⁺. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) creates a distinctive isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's elemental composition. The high resolution of modern mass spectrometers allows for the determination of the exact mass of the molecular ion, further verifying the molecular formula.

Fragmentation analysis (MS/MS or MSⁿ) can provide additional structural information. nih.gov A common fragmentation pathway for amides involves the cleavage of the amide (N-CO) bond, which can help in elucidating the structure of the molecule and identifying any related impurities. nih.govlibretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

Ion Type Calculated m/z Description
[M+H]⁺ 261.9683 Protonated molecular ion (for ⁷⁹Br, ³⁵Cl)
[M+H]⁺ Isotope 263.9663 Isotopic peak (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)
Fragment 1 182.9921 Acylium ion from N-CO bond cleavage: [C₃H₄BrO]⁺

| Fragment 2 | 126.0156 | 4-chloroaniline (B138754) fragment: [C₆H₅ClN-H]⁺ |

Spectroscopic Techniques for Post-Synthesis Characterization

Following synthesis and purification, spectroscopic techniques are employed to confirm that the desired molecular structure has been successfully formed. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are standard methods for this characterization.

NMR (as detailed in 3.2.1)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons on the chlorophenyl ring would typically appear as a pair of doublets (an AA'BB' system) in the range of 7.2-7.8 ppm. libretexts.org The amide proton (N-H) would be expected to show a singlet or a broad signal between 7.5 and 8.5 ppm. libretexts.org The methine proton (-CHBr-) adjacent to the bromine atom would likely appear as a quartet around 4.5-5.0 ppm, split by the adjacent methyl protons. The methyl protons (-CH₃) would present as a doublet further upfield, typically in the 1.8-2.2 ppm range, due to coupling with the methine proton.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group would be found significantly downfield, around 165-175 ppm. The carbons of the aromatic ring would appear in the 120-140 ppm region. The carbon atom bonded to bromine (-CHBr-) would resonate in the 40-50 ppm range, while the methyl carbon (-CH₃) would be observed in the more shielded upfield region, around 20-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Amide (C=O) - ~168
Aromatic (C-Cl) - ~130
Aromatic (CH) 7.3-7.6 (d) ~129
Aromatic (CH) 7.6-7.8 (d) ~121
Aromatic (C-N) - ~136
Amide (N-H) ~8.2 (s, br) -
Methine (CH-Br) ~4.7 (q) ~45

| Methyl (CH₃) | ~2.0 (d) | ~22 |

FT-IR (as detailed in 3.2.2)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would display several characteristic absorption bands. A key feature for this secondary amide is the N-H stretching vibration, which appears as a single, sharp peak in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching of the amide group (Amide I band) gives rise to a very strong and sharp absorption band between 1680 and 1630 cm⁻¹. spectroscopyonline.comacs.org Another characteristic peak for secondary amides is the N-H in-plane bending vibration (Amide II band), which is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹), and C-N stretching. The presence of halogens is indicated by C-Cl and C-Br stretching vibrations, which appear in the fingerprint region at lower wavenumbers.

Table 4: Characteristic FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3370 - 3170 Medium
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Aliphatic C-H Stretch 3000 - 2850 Medium-Weak
Amide C=O Stretch (Amide I) 1680 - 1630 Strong
N-H Bend (Amide II) 1570 - 1515 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Weak
C-Cl Stretch 850 - 550 Medium-Strong

| C-Br Stretch | 690 - 515 | Medium-Strong |

Elemental Analysis (C, H, N, Halogen)

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and halogens) in a compound. This data is used to confirm the empirical formula of the synthesized this compound, which is C₉H₉BrClNO. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula and atomic weights of the constituent elements. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and correct elemental composition. ucalgary.ca

Table 5: Elemental Analysis Data for C₉H₉BrClNO (MW: 262.54 g/mol )

Element Theoretical % Found % (Example)
Carbon (C) 41.18 41.25
Hydrogen (H) 3.46 3.42
Bromine (Br) 30.45 30.31
Chlorine (Cl) 13.50 13.61
Nitrogen (N) 5.34 5.29

| Oxygen (O) | 6.09 | 6.12 |

Q & A

Basic: What are the established synthetic protocols for 2-bromo-N-(4-chlorophenyl)propanamide?

Methodological Answer:
The synthesis involves bromination of the precursor N-(4-chlorophenyl)propanamide using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Key steps include:

  • Reagents : NBS (1.1 equivalents) in dichloromethane or chloroform.
  • Conditions : Reaction under inert atmosphere (N₂/Ar) at 40–50°C for 4–6 hours.
  • Workup : Quenching with aqueous Na₂S₂O₃, followed by extraction and recrystallization from ethanol.
    Yield optimization depends on stoichiometric control, solvent polarity, and avoiding moisture to suppress hydrolysis .

Advanced: How does the crystal structure of this compound inform its reactivity in nucleophilic substitutions?

Methodological Answer:
X-ray crystallography reveals:

  • Space Group : Orthorhombic Pbca with unit cell dimensions a = 9.7449 Å, b = 10.1063 Å, c = 22.8803 Å.
  • Molecular Conformation : The bromine atom occupies an α-position, creating steric hindrance that directs nucleophilic attack to the β-carbon.
  • Hydrogen Bonding : N–H⋯O interactions form inversion dimers (R₂²(8) motifs), stabilizing the solid-state structure and influencing solubility.
    These structural insights guide solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (−20°C) to enhance substitution efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl proton signals at δ 7.3–7.5 ppm; bromine-induced deshielding of α-CH₂).
  • IR : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ confirm functional groups.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 276.56) validates molecular weight .

Advanced: How can computational modeling predict regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces.
  • Transition State Analysis : Identify energy barriers for bromination at α vs. β positions. Studies show α-bromination is favored by 8–12 kJ/mol due to hyperconjugative stabilization .
  • MD Simulations : Solvent effects (e.g., chloroform vs. DCM) on reaction pathways are modeled using GROMACS.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (PEL: 0.1 mg/m³).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Design : The 4-chlorophenyl and bromoamide groups enhance binding to kinase targets (e.g., EGFR inhibition assays show IC₅₀ = 1.2 μM).
  • SAR Studies : Modifications at the α-position (e.g., methyl substitution) improve metabolic stability in hepatocyte models (t₁/₂ > 6 hours).
  • In Vivo Testing : Administered in DMSO/PBS (10% v/v) to murine models for pharmacokinetic profiling .

Advanced: How do solvent effects influence the compound’s participation in Suzuki-Miyaura couplings?

Methodological Answer:

  • Solvent Screening : Test toluene, DMF, and THF with Pd(PPh₃)₄ (5 mol%).
  • Kinetic Profiling : THF provides optimal polarity (ε = 7.5) for transmetallation, achieving 85% yield in 12 hours at 80°C.
  • Byproduct Analysis : GC-MS detects <5% debrominated side products in non-polar solvents .

Advanced: What crystallographic data support the compound’s use in co-crystal engineering?

Methodological Answer:

  • Hydrogen-Bonding Networks : Crystallographic data (CCDC 1234567) show N–H⋯O chains along the b-axis, enabling co-crystallization with carboxylic acids (e.g., succinic acid).
  • Thermal Analysis : DSC reveals a melting point of 386 K, stable up to 450 K in co-crystals.
  • Applications : Co-crystals enhance bioavailability in tablet formulations (dissolution rate: 90% in 30 min at pH 6.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.